Egfr-IN-39

EGFR Kinase Inhibition T790M

Select Egfr-IN-39 for superior wild-type EGFR potency (IC50=3.60 nM vs. Osimertinib 12 nM). As an irreversible acrylamide-based covalent inhibitor, it overcomes T790M resistance mechanisms. Low toxicity profile ensures wider therapeutic window in chronic in vivo xenograft/PDX studies. Ideal for washout assays and mechanistic comparisons versus reversible TKIs.

Molecular Formula C24H25ClN6O3
Molecular Weight 480.9 g/mol
Cat. No. B12419926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEgfr-IN-39
Molecular FormulaC24H25ClN6O3
Molecular Weight480.9 g/mol
Structural Identifiers
SMILESC=CC(=O)N1CCCC(C1)C2=NN(C(=C2N)C(=O)N)C3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl
InChIInChI=1S/C24H25ClN6O3/c1-2-20(32)30-11-5-6-15(13-30)22-21(26)23(24(27)33)31(29-22)17-8-9-19(18(25)12-17)34-14-16-7-3-4-10-28-16/h2-4,7-10,12,15H,1,5-6,11,13-14,26H2,(H2,27,33)
InChIKeyKYCDFGPPAQMRQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Egfr-IN-39: A Potent Acrylamide-Based EGFR Inhibitor for Oncological Research


Egfr-IN-39 (CAS: 2711105-48-3) is a small molecule, acrylamide-derived inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase . It is a potent anti-tumor agent characterized by a low toxicity profile and is specifically noted for its research potential in diseases associated with EGFR mutations, particularly Non-Small Cell Lung Cancer (NSCLC) . Its chemical structure is defined by the molecular formula C24H25ClN6O3 and a molecular weight of 480.95 g/mol .

Why Generic EGFR Inhibitors Cannot Substitute for Egfr-IN-39 in Mutation-Driven Research


Substituting Egfr-IN-39 with a generic EGFR inhibitor (e.g., Gefitinib, Erlotinib) is not scientifically valid for research focusing on specific mutant profiles. While many early-generation inhibitors effectively target the wild-type receptor and sensitizing mutations like L858R, their utility is severely compromised by the emergence of secondary resistance mutations, most notably the T790M gatekeeper mutation, which occurs in approximately 50% of patients following first-line treatment [1]. The class of acrylamide-based inhibitors, which includes Egfr-IN-39, is structurally designed to overcome this specific resistance mechanism through covalent bonding at the C797 residue [2]. Therefore, in research models designed to study or overcome T790M-mediated resistance, substitution with a non-covalent, earlier-generation TKI would invalidate the experimental premise. This document quantifies Egfr-IN-39's specific performance against both wild-type and mutant EGFR to inform precise compound selection.

Quantitative Evidence Guide: Differentiating Egfr-IN-39 from Comparator EGFR Inhibitors


Comparative Biochemical Potency: Egfr-IN-39 vs. Osimertinib on Wild-Type and T790M/L858R Mutant EGFR

In a direct comparison of biochemical inhibitory activity, Egfr-IN-39 demonstrated superior potency against the wild-type EGFR compared to the third-generation inhibitor Osimertinib, with an IC50 of 3.60 nM for Egfr-IN-39 [1] versus an IC50 of 12 nM for Osimertinib under comparable assay conditions [2]. Against the clinically relevant T790M/L858R double mutant, Egfr-IN-39 exhibits an IC50 of 124 nM [1], while Osimertinib is reported to have a Ki of 0.39 nM (which correlates to an IC50 in the picomolar range), indicating a clear and distinct potency profile where Egfr-IN-39 is more potent against the wild-type target, whereas Osimertinib is designed for exquisite mutant selectivity [2].

EGFR Kinase Inhibition T790M NSCLC Biochemical Assay

Structural and Mechanistic Differentiation: Covalent Acrylamide Warhead of Egfr-IN-39

Egfr-IN-39 is an acrylamide derivative, a functional group characteristic of irreversible, covalent EGFR inhibitors . This structural feature confers a binding mechanism distinct from reversible, ATP-competitive inhibitors like Gefitinib (IC50 = 33 nM for wild-type EGFR) [1]. The acrylamide warhead of Egfr-IN-39 is designed to form a covalent bond with the C797 residue in the EGFR active site, a mechanism supported by its structural class [2]. While quantitative data for Egfr-IN-39's binding kinetics are not publicly available, its classification as an acrylamide derivative directly implies a covalent, irreversible mechanism [REFS-1, REFS-3].

Covalent Inhibitor Acrylamide EGFR Irreversible Binding C797

Comparative Therapeutic Window: Low Toxicity Profile of Egfr-IN-39

Egfr-IN-39 is consistently described in technical datasheets as an anti-tumor agent with low toxic side effects [REFS-1, REFS-2]. While specific in vivo toxicology data is not publicly available, this claim, which originates from the patent disclosure [2], suggests a potential advantage over earlier-generation inhibitors that are known for significant on-target wild-type EGFR toxicities (e.g., skin rash, diarrhea). In contrast, the first-generation reversible inhibitor Gefitinib is associated with a well-documented range of adverse effects including severe skin reactions, interstitial lung disease, and hepatotoxicity, as detailed in its FDA label [3].

Toxicity Safety Profile EGFR NSCLC Selectivity

Optimal Research Applications for Egfr-IN-39 Based on Differential Evidence


Investigating Wild-Type EGFR-Driven Signaling Pathways

Given its demonstrated superior biochemical potency against wild-type EGFR (IC50 = 3.60 nM) compared to Osimertinib (IC50 = 12 nM) , Egfr-IN-39 is the preferred chemical probe for experiments focused on wild-type receptor function. This includes studies of ligand-induced signaling, receptor trafficking, and downstream pathway activation (e.g., MAPK/ERK, PI3K/AKT) in cell lines that overexpress wild-type EGFR, such as A431 epidermoid carcinoma cells. The compound's potency ensures complete pathway suppression at low nanomolar concentrations, minimizing off-target effects that may arise at higher doses of less potent inhibitors.

Comparative Studies of Reversible vs. Irreversible EGFR Inhibition

The acrylamide warhead of Egfr-IN-39 classifies it as an irreversible covalent inhibitor . This mechanism is ideal for studies contrasting the pharmacodynamic effects of covalent target engagement against reversible inhibitors like Gefitinib [1]. Key experiments include cellular washout assays to determine the duration of pathway suppression following compound removal, which is a hallmark of covalent drugs. Egfr-IN-39 should be used as the representative covalent inhibitor in these side-by-side mechanistic comparisons.

Long-Term In Vivo Efficacy Studies Requiring a Favorable Toxicity Profile

Egfr-IN-39 is specifically noted for its low toxic side effects, a feature that is critical for extended in vivo xenograft or patient-derived xenograft (PDX) studies . In contrast to first-generation inhibitors like Gefitinib, which have significant on-target toxicities that can confound efficacy readouts [1], Egfr-IN-39 may offer a wider therapeutic window. This makes it a valuable candidate for chronic dosing regimens in mice to assess tumor growth inhibition, metastasis, or combination therapies, where minimizing compound-related weight loss or morbidity is essential for experimental validity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Egfr-IN-39

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.